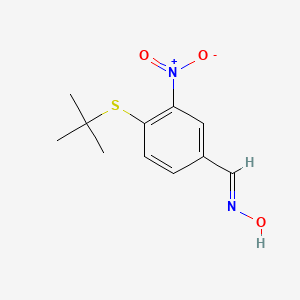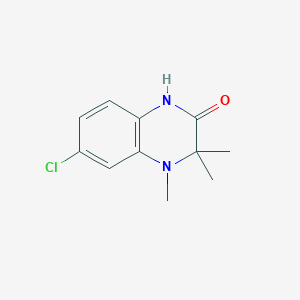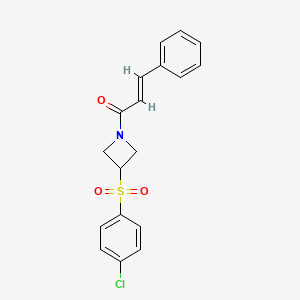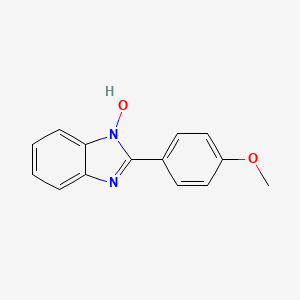
N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide, also known as compound X, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X is not fully understood, but it is believed to involve the modulation of various molecular targets, including receptors, enzymes, and ion channels. In cancer cells, this compound X has been shown to inhibit cell proliferation and induce apoptosis by targeting various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In the central nervous system, this compound X has been shown to modulate the release and uptake of neurotransmitters, including dopamine and serotonin, by binding to specific receptors.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the target system. In cancer cells, this compound X has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In the central nervous system, this compound X has been shown to modulate the release and uptake of neurotransmitters, including dopamine and serotonin, and to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets. However, its complex synthesis method and limited availability may pose some limitations for its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X, including further investigations into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. Additionally, the development of more potent and selective analogs of this compound X may lead to the discovery of novel drug candidates for the treatment of various diseases.
Métodos De Síntesis
Compound X can be synthesized using a multi-step process, which involves the reaction of various chemical reagents. The first step involves the reaction of 4-ethoxyaniline with 2-bromo-3-nitropyridine to form 4-ethoxy-N-(2-bromo-3-nitropyridin-5-yl)aniline. This intermediate product is then reacted with hydrazine hydrate to form 4-ethoxy-N-(2-hydrazinyl-3-nitropyridin-5-yl)aniline, which is further reacted with 2-chloro-6-(3-pyridyl)pyridazine to form N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide X has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound X has been studied for its potential role in the modulation of neurotransmitter systems, including dopamine and serotonin. In cancer research, this compound X has shown promising results as a potential anticancer agent.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-2-30-20-7-5-19(6-8-20)25-23(29)17-11-14-28(15-12-17)22-10-9-21(26-27-22)18-4-3-13-24-16-18/h3-10,13,16-17H,2,11-12,14-15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWDOXRAMINYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2885147.png)
![3-methyl-8-(4-propanoylpiperazin-1-yl)-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885148.png)
![1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2885149.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2885150.png)
![5-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2885151.png)






![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2885167.png)
